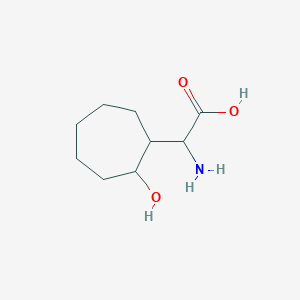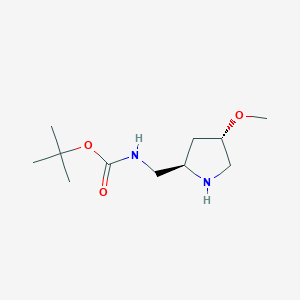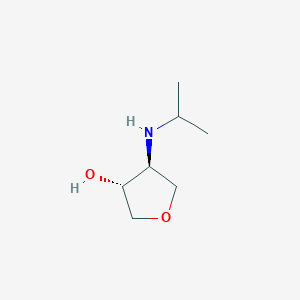
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted tetrahydrofuran derivative.
Amination: The introduction of the isopropylamino group is achieved through an amination reaction. This can be done using reagents like isopropylamine under controlled conditions.
Hydroxylation: The hydroxyl group is introduced at the 3-position of the tetrahydrofuran ring through a hydroxylation reaction. Common reagents for this step include oxidizing agents like osmium tetroxide or hydrogen peroxide.
Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired stereoisomer, this compound. This can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the hydroxyl group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate, osmium tetroxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Dehydroxylated derivatives.
Substitution: Various substituted tetrahydrofuran derivatives.
科学的研究の応用
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.
Biological Studies: It is used in studies to understand the interaction of chiral compounds with biological systems, including enzyme-substrate interactions and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The isopropylamino group may form hydrogen bonds or electrostatic interactions with the active site of the target molecule, while the tetrahydrofuran ring provides structural stability. This interaction can lead to the modulation of the target’s activity, resulting in the desired biological or chemical effect.
類似化合物との比較
Rel-(3R,4S)-4-(isopropylamino)tetrahydrofuran-3-ol can be compared with other similar compounds, such as:
Rel-(3R,4S)-4-(methylamino)tetrahydrofuran-3-ol: Similar structure but with a methylamino group instead of an isopropylamino group. This compound may have different reactivity and biological activity.
Rel-(3R,4S)-4-(ethylamino)tetrahydrofuran-3-ol: Similar structure but with an ethylamino group. This compound may exhibit different steric and electronic effects.
Rel-(3R,4S)-4-(tert-butylamino)tetrahydrofuran-3-ol: Similar structure but with a tert-butylamino group. This compound may have increased steric hindrance and different reactivity.
The uniqueness of this compound lies in its specific stereochemistry and the presence of the isopropylamino group, which can influence its reactivity and interaction with molecular targets.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(3R,4S)-4-(propan-2-ylamino)oxolan-3-ol |
InChI |
InChI=1S/C7H15NO2/c1-5(2)8-6-3-10-4-7(6)9/h5-9H,3-4H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
WPBQQIDOBHZLMB-BQBZGAKWSA-N |
異性体SMILES |
CC(C)N[C@H]1COC[C@@H]1O |
正規SMILES |
CC(C)NC1COCC1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8,8-Difluoro-5-oxa-2-azaspiro[3.5]nonane](/img/structure/B13336742.png)





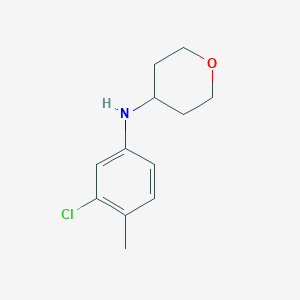
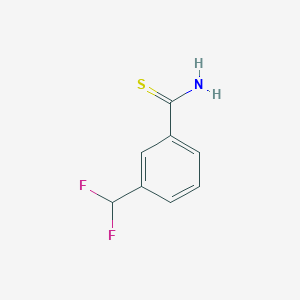

![2-{[(4-Bromophenyl)methyl]amino}-2-methylpropane-1,3-diol](/img/structure/B13336813.png)
![2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine](/img/structure/B13336820.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptane-1-carbonitrile](/img/structure/B13336825.png)
